molecular formula C33H30N2O5 B11641186 3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11641186
M. Wt: 534.6 g/mol
InChI Key: VOPKLMYYNFKMNJ-OWWNRXNESA-N
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Description

3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-5-(3-PHENOXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-5-(3-PHENOXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the hydroxy, benzoate, phenyl, and pyridinyl groups through various organic reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-5-(3-PHENOXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carbonyl groups can form hydrogen bonds with target molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrrol-2-one derivatives with different substituents. Compared to these compounds, 3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-5-(3-PHENOXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C33H30N2O5

Molecular Weight

534.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C33H30N2O5/c1-3-17-39-28-15-14-25(18-22(28)2)31(36)29-30(35(33(38)32(29)37)21-23-9-8-16-34-20-23)24-10-7-13-27(19-24)40-26-11-5-4-6-12-26/h4-16,18-20,30,36H,3,17,21H2,1-2H3/b31-29+

InChI Key

VOPKLMYYNFKMNJ-OWWNRXNESA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)O)C

Origin of Product

United States

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